molecular formula C4H8O B155849 cis-2,3-Epoxybutane CAS No. 1758-33-4

cis-2,3-Epoxybutane

Cat. No. B155849
CAS RN: 1758-33-4
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-ZXZARUISSA-N
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Description

cis-2,3-Epoxybutane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is an epoxide, which is an ether in which the oxygen atom is part of a ring of three atoms. This compound has been synthesized and characterized in different forms and has been used in various chemical reactions and processes .

Synthesis Analysis

The synthesis of cis-2,3-epoxybutane has been approached through different methods. One study confirmed the synthesis of cis-2,3-epoxybutane through the chlorohydrin route starting from cis-2-butene, which was obtained from the dehydration of 1-butanol . Another study reported the enzymatic hydrolysis of meso cis-2,3-epoxybutane-1,4-diol diesters as a method to obtain optically pure cis epoxyalcohols, which are valuable starting materials for the synthesis of enantiomeric epoxyalcohols . Additionally, the synthesis of cis-2,3-epoxybutane-1,4-diol 1,4-bisphosphate as potential affinity labels for enzymes that bind sugar bisphosphates has been described .

Molecular Structure Analysis

The molecular structure of cis-2,3-epoxybutane has been investigated using microwave spectroscopy. The study revealed rotational constants and provided a barrier to internal rotation of the molecule. The dipole moment was also determined, which is an important factor in understanding the molecule's behavior in various environments .

Chemical Reactions Analysis

cis-2,3-Epoxybutane is involved in several chemical reactions. It has been found to be more reactive than its trans isomer in the copolymerization with carbon dioxide, leading to the formation of threo-2,3-butanediol upon hydrolysis . Chiral recognition in the reaction with enolates has been observed, leading to the stereoselective synthesis of cis and trans-β,γ-disubstituted-γ-lactones . The kinetics of the thermal gas-phase reactions of cis-2,3-epoxybutane have also been studied, providing insights into its stability and reactivity under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2,3-epoxybutane have been explored in various studies. Its reactivity in copolymerization reactions and its behavior during hydrolysis have been documented . The thermal gas-phase decomposition of cis-2,3-epoxybutane has been analyzed, revealing the kinetics and mechanisms of its isomerization and structural changes at high temperatures . The synthesis and properties of poly(cis-1,4-dihydroxy-2,3-epoxybutane) have been investigated, showing potential applications for this material due to its water-soluble and moldable nature .

Scientific Research Applications

1. Polymerization

  • Application : cis-2,3-Epoxybutane is used as a tool in polymerization .

2. Clathrate Hydrate Formation

  • Application : cis-2,3-Epoxybutane (c23EB) is used in the study of clathrate hydrate formation .
  • Method : The study investigates the effects of five oxirane compounds, including c23EB, on CH4 hydrate formation. The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
  • Results : The experimental results revealed that c23EB acts as sII/sH hydrate formers and thermodynamic promoters. These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .

3. Mutagenicity Studies

  • Application : cis-2,3-Epoxybutane (2,3-EB) is used in mutagenicity studies .
  • Method : The compound 2,3-epoxybutane (2,3-EB) is a direct mutagen for the base-pair-substitution-sensitive strains TA 1530, TA 1535 and TA 100, in the absence and in the presence of metabolic activation by liver S9-mix .
  • Results : Under the same experimental conditions, the 2-methyl derivative increases the mutagenicity of 2,3-epoxybutane .

4. Hydrophilic Effects on Clathrate Hydrate Formation

  • Application : cis-2,3-Epoxybutane (c23EB) is used in the study of hydrophilic effects on clathrate hydrate formation .
  • Method : The study investigates the effects of five oxirane compounds, including c23EB, on CH4 hydrate formation. The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
  • Results : The experimental results revealed that c23EB acts as sII/sH hydrate formers and thermodynamic promoters. These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .

5. Atmospheric Oxidation

  • Application : cis-2,3-Epoxybutane is used in the study of atmospheric oxidation .
  • Method : The kinetics of the gas-phase reactions of hydroxyl radicals with cis-2,3-Epoxybutane have been investigated using the relative rate technique .
  • Results : The experiments have been performed at (298±3) K and (760 ± 10) Torr total pressure of synthetic air using different reference compounds in a 1080 l Quartz Reactor (QUAREC) and a 480 l Duran glass reactor .

6. Enantioselective Methanolysis

  • Application : cis-2,3-Epoxybutane is used in enantioselective methanolysis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects .

properties

IUPAC Name

(2R,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026530
Record name cis-2,3-Epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,3-Epoxybutane

CAS RN

1758-33-4
Record name cis-2,3-Epoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,3-Epoxybutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-dimethyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
ML Sage - The Journal of Chemical Physics, 1961 - pubs.aip.org
The microwave spectrum of cis 2,3‐epoxybutane was investigated in the region from 8000 to 29 000 Mc. The spectrum consists of singlets and triplets. The ground torsional state shows …
Number of citations: 43 pubs.aip.org
C CHIEN, T KAWASAKI, M SAKAMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
The epoxidation of cis-2-butene-1, 4-diones 4 with (aqua)(hexamethylphosphoramide) oxodiperoxomolybdenum (VI), MoO 5· H 2 O· HMPA, occurred stereospecifically to give the …
Number of citations: 25 www.jstage.jst.go.jp
JV Schloss, FC Hartman - Bioorganic Chemistry, 1980 - Elsevier
cis- and trans-2,3-Epoxybutane-1,4-diol 1,4-bisphosphate, which can be considered reactive analogs of several sugar bisphosphates, have been synthesized in a continuing effort to …
Number of citations: 19 www.sciencedirect.com
MC Flowers, RM Parker - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The kinetics of the gas-phase decomposition of cis- and trans-2,3-epoxybutane have been studied over the temperature range 668–740 K. cis–trans Isomerization occurs at much …
Number of citations: 3 pubs.rsc.org
EJ Vandenberg - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
The cyclic acetone ketal of 1,4‐dihydroxy‐2,3‐epoxybutane (DMTO) polymerizes with i‐Bu 3 Al‐0.7 H 2 O catalyst by a cationic mechanism at −78C to a moderate molecular weight (η …
Number of citations: 10 onlinelibrary.wiley.com
MR Emptage - The Journal of Chemical Physics, 1967 - pubs.aip.org
The microwave spectrum of[Complex chemical formula]was studied from 8 to 40 Gc/sec. The rotational constants and the dipole moment of the main isotopic species in the ground …
Number of citations: 24 pubs.aip.org
DA Seeley, J McElwee - The Journal of Organic Chemistry, 1973 - ACS Publications
From the benzaldehydeacetal of meso-2, 3-butanediol, isomerically pure cis-2, 3-epoxybutane was synthesized by treatment with A-bromosuccinimide in carbon tetrachloride, …
Number of citations: 32 pubs.acs.org
JL Brevet, K Mori - Synthesis, 1992 - thieme-connect.com
Pig pancreatic lipase-catalyzed asymmetric hydrolysis of 1, 4-diacet-oxy-cis-2, 3-epoxybutane yielded (2S, 3R)-4-acetoxy-2, 3-epoxybu-tan-1-ol, which was converted to two naturally …
Number of citations: 50 www.thieme-connect.com
EJ Vandenberg - Journal of Polymer Science Part B: Polymer …, 1964 - Wiley Online Library
Cis-and trans-2, 3-epoxybutanes with two asymmetric carbon atoms can in principle yield two diisotactic polymers (meso with-dl-dl-carbon sequences and racemic with-dd-dd-or-11-11-…
Number of citations: 36 onlinelibrary.wiley.com
EJ Vandenberg - Journal of the American Chemical Society, 1961 - ACS Publications
Sir: Evidence recently has been obtained for the existence of Ga (I) in the gallium dihalides1 and in certain addition compounds of the gallium di-halides, 2 as well as in the anodic …
Number of citations: 69 pubs.acs.org

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